molecular formula C9H12O2 B034888 2-Ethyl-5-methoxyphenol CAS No. 19672-02-7

2-Ethyl-5-methoxyphenol

Cat. No. B034888
Key on ui cas rn: 19672-02-7
M. Wt: 152.19 g/mol
InChI Key: HPURPVUTEGLILL-UHFFFAOYSA-N
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Patent
US06803470B2

Procedure details

Under a nitrogen atmosphere, 36.70 g (120.4 mmol) of 2-acetyl-5-methoxyphenol (1) was combined with 20.13 ml (144.4 mmol) of triethylamine in 150 mL of anhydrous THF. The reaction mixture was cooled to 0° C., and 13.81 ml (144.4 mmol) of ethyl chloroformate was added dropwise to the reaction mixture over a 30 minute period. The reaction mixture was allowed to stir for an additional 30 minutes. The resultant white solids were filtered. A solution of 13.64 g (361.1 mmol) of sodium borohydride in 200 ml of water was added dropwise to the filtrate over a period of 45 minutes at a temperature of 5-10° C. The reaction mixture was allowed to warm to room temperature and stirred for 1.5 hours. The resultant solution was acidified to pH 2 with 1M HCl and extracted with ether (1×250 ml). The ether layer was then extracted with 10% sodium hydroxide (5×100 mL). The combined base extracts were acidified with concentrated HCl and extracted with ether. The combined ether extracts were washed with water (1×100 ml), dil NaHCO3 (1×100 ml) and brine (1×100 mL), dried over sodium sulfate, filtered and concentrated in vacuo to yield 18.37 g of crude product, 2-ethyl-5-methoxyphenol (2), as a colorless oil. The crude product was used in Preparation 2 below.
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
20.13 mL
Type
reactant
Reaction Step Two
Quantity
13.81 mL
Type
reactant
Reaction Step Three
Quantity
13.64 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:5]=1[OH:12])(=O)[CH3:2].C(N(CC)CC)C.ClC(OCC)=O.[BH4-].[Na+].Cl>C1COCC1.O>[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:5]=1[OH:12])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
36.7 g
Type
reactant
Smiles
C(C)(=O)C1=C(C=C(C=C1)OC)O
Step Two
Name
Quantity
20.13 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
13.81 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
13.64 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Five
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant white solids were filtered
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (1×250 ml)
EXTRACTION
Type
EXTRACTION
Details
The ether layer was then extracted with 10% sodium hydroxide (5×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined ether extracts were washed with water (1×100 ml), dil NaHCO3 (1×100 ml) and brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C1=C(C=C(C=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.37 g
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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